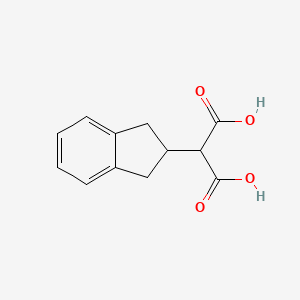
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde is an organic compound with the molecular formula C9H9ClO2. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with an oxo-acetaldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde typically involves the chlorination of 3-methylphenol followed by oxidation. The chlorination is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 4-chloro-3-methylphenol is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as hydroquinones and benzoquinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Hydroquinones, benzoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde involves its interaction with cellular components. It can induce cytoplasmic leakage in bacteria, disrupting membrane permeability to ions such as potassium and phosphate . This disruption leads to the dissipation of the proton motive force, uncoupling respiration from ATP synthesis, and ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the oxo-acetaldehyde functional group.
4-Chloro-3-trifluoromethylphenyl derivatives: Similar structure with trifluoromethyl substitution instead of methyl.
Hydroquinones and benzoquinones: Oxidation products of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde.
Uniqueness
This compound is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H7ClO2 |
|---|---|
Poids moléculaire |
182.60 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H7ClO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-5H,1H3 |
Clé InChI |
DUNABDHELCXJLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
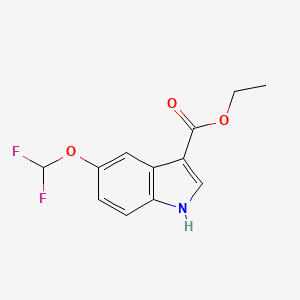
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
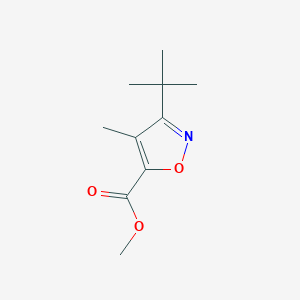

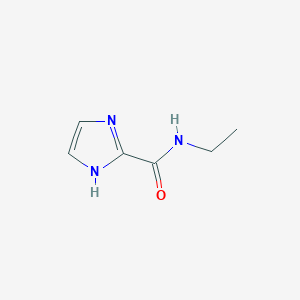
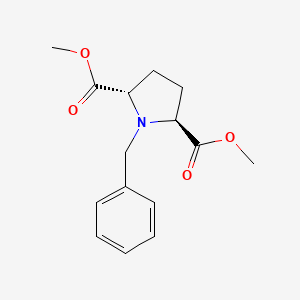

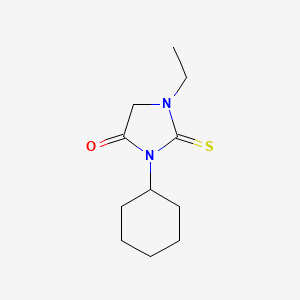

![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
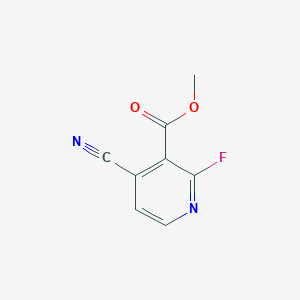
![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)
